

The Effect of DCSM06-05 on Chromatin Remodeling Processes: A Technical Guide

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Compound of Interest		
Compound Name:	DCSM06-05	
Cat. No.:	B2448803	Get Quote

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Abstract

DCSM06-05 is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a core catalytic subunit of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex plays a crucial role in regulating gene expression by altering nucleosome positioning and chromatin accessibility. The bromodomain of SMARCA2 specifically recognizes acetylated lysine residues on histone tails, thereby targeting the complex to specific genomic loci. By inhibiting this interaction, **DCSM06-05** presents a valuable chemical tool to probe the functions of the SMARCA2 bromodomain in chromatin remodeling and gene regulation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of **DCSM06-05**, including detailed protocols for key assays and a summary of its inhibitory activity. While the direct cellular effects on global chromatin structure and gene expression are yet to be fully elucidated, this document serves as a comprehensive resource on the foundational biochemical and biophysical properties of this inhibitor.

Introduction

Chromatin remodeling is a fundamental process in the eukaryotic nucleus, governing the accessibility of DNA to the transcriptional machinery and thereby controlling gene expression. The SWI/SNF complex is a key ATP-dependent chromatin remodeler, and its dysfunction is implicated in a variety of human diseases, including cancer. SMARCA2, one of the two







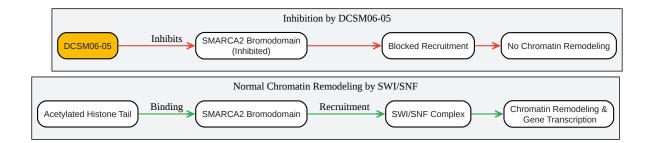
mutually exclusive ATPase subunits of the SWI/SNF complex, contains a bromodomain (BRD) that acts as a "reader" of epigenetic marks, specifically binding to acetylated histone tails. This interaction is critical for the recruitment and stabilization of the SWI/SNF complex at target gene promoters and enhancers.

The development of small molecule inhibitors targeting specific domains of chromatin remodeling proteins has become a promising therapeutic strategy. **DCSM06-05** was identified through a high-throughput screening campaign as a potent inhibitor of the SMARCA2 bromodomain.[1][2][3][4] This guide details the technical aspects of **DCSM06-05**, from its initial identification to its characterization as a specific SMARCA2-BRD inhibitor.

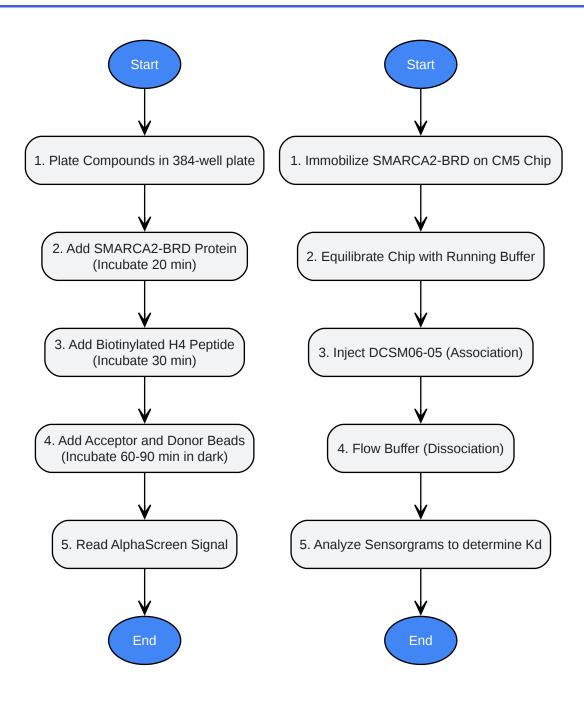
Mechanism of Action

DCSM06-05 functions by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain. This prevents the recognition of acetylated histone tails by the SWI/SNF complex. By disrupting this critical protein-histone interaction, **DCSM06-05** is hypothesized to inhibit the recruitment of the SWI/SNF complex to its target sites on chromatin, thereby modulating the expression of SMARCA2-dependent genes. Molecular docking studies have further elucidated the binding mode of **DCSM06-05** within the SMARCA2 bromodomain, providing a structural basis for its inhibitory activity.[1][2]









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